Diaminozinc

Description

Properties

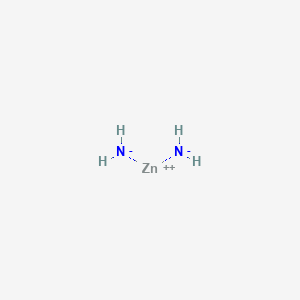

Molecular Formula |

H4N2Zn |

|---|---|

Molecular Weight |

97.4 g/mol |

IUPAC Name |

zinc;azanide |

InChI |

InChI=1S/2H2N.Zn/h2*1H2;/q2*-1;+2 |

InChI Key |

PQJFBJISJZGASZ-UHFFFAOYSA-N |

Canonical SMILES |

[NH2-].[NH2-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Diaminozinc and Analogous Complexes

Classical and Contemporary Synthetic Routes

The preparation of zinc-amine complexes can be achieved through several established and modern techniques. The choice of method often depends on the desired product's properties, such as crystallinity, morphology, and stability.

Direct coordination reactions represent the most fundamental approach to synthesizing zinc-amine complexes. This method involves the direct reaction of a zinc salt with an amine ligand in a suitable solvent. The stoichiometry of the reactants is a critical parameter that dictates the composition of the resulting complex. For instance, various azomethine-zinc(II) complexes have been synthesized through a one-pot reaction of salicylaldehydes, cyclohexyl-1,2-diamine, and zinc acetate (B1210297) in a 2:1:1 molar ratio, respectively, in refluxing methanol (B129727). researchgate.netresearchgate.net Similarly, reacting N,N'-dimethylethane-1,2-diamine derivatives with anhydrous metal halides like ZnCl₂ can stereoselectively yield octahedral mononuclear complexes. nih.gov

The control of stoichiometry is crucial for isolating specific coordination compounds. A series of adducts with the general formula (RR'R''N)₂·Zn(C₆F₅)₂ were prepared by treating the Lewis acid Zn(C₆F₅)₂ with precisely two equivalents of the corresponding amine. acs.org The nature of the zinc salt and the amine ligand also influences the final structure. For example, reacting zinc acetate with different amines like ethylenediamine (B42938) or hydrazine (B178648) produces distinct precursor complexes, [Zn(acetate)₂(amine)ₓ], which can then be used to synthesize ZnO nanoparticles. mdpi.com The reaction of zinc bromide with N-ethyl-N'-pyridinylmethyleneethane-1,2-diamine in methanol also exemplifies a direct synthesis approach. researchgate.net

| Zinc Salt | Amine Ligand | Stoichiometry (Zn:Amine) | Solvent | Conditions | Product Formula | Reference |

| Zinc Acetate | Cyclohexyl-1,2-diamine / Salicylaldehyde | 1:1:2 | Methanol | Reflux | Bis(salicylidene)cyclohexyl-1,2-diamino zinc(II) | researchgate.netresearchgate.net |

| Zn(C₆F₅)₂ | tert-Butylamine | 1:2 | Not specified | Not specified | (tBuNH₂)₂·Zn(C₆F₅)₂ | acs.org |

| Zinc Acetate | Ethylenediamine | 1:1 | Not specified | Not specified | [Zn(acetate)₂(ethylenediamine)] | mdpi.com |

| ZnBr₂ | N-ethyl-N'-pyridinylmethyleneethane-1,2-diamine | 1:1 | Methanol | Reflux | [ZnBr₂(C₁₀H₁₅N₃)] | researchgate.net |

| ZnCl₂ | Chiral diamino-bisoxazoline | 1:1 | Not specified | Not specified | [(L)ZnCl₂] | nih.gov |

Solvothermal and solution-phase methods are widely employed for synthesizing crystalline zinc-amine complexes and materials derived from them, such as zinc oxide (ZnO). These techniques involve heating the reactants in a sealed vessel containing a solvent, which allows for the formation of materials that may not be accessible under ambient conditions. The choice of solvent, temperature, and precursor can significantly influence the morphology and properties of the final product.

For example, the solvothermal synthesis of ZnO particles from zinc acetylacetonate (B107027) in the presence of ethanolamines like monoethanolamine (MEA) or triethanolamine (B1662121) (TEA) at 170 °C has been reported. researchgate.net The type of ethanolamine (B43304) and its molar ratio to the zinc precursor were found to strongly affect the growth and aggregation of the resulting ZnO nanoparticles. researchgate.net Similarly, solvothermal decomposition of zinc dithiocarbamate (B8719985) complexes in oleylamine (B85491) (OLA) at temperatures up to 300 °C can produce ZnS nanowires. semanticscholar.org

Solution-phase precipitation is another common technique. ZnO powders can be prepared by alkali precipitation from solutions containing [Zn(acetate)₂(amine)ₓ] complexes. mdpi.com Slow precipitation from hot solutions (95 °C) yields micron-scale particles with distinct morphologies like hexagonal plates and rods, depending on the amine used, while rapid precipitation at lower temperatures (65 °C) produces nanoparticles whose size is dependent on the precursor. mdpi.com The recovery of zinc oxide from industrial dusts often involves a solution-phase process where zinc is dissolved in an ammonium (B1175870) chloride solution to form diamino zinc dichloride (Zn(NH₃)₂Cl₂), which is then precipitated and processed. google.comgoogleapis.com

Rational Design of Amine Ligands for Specific Zinc Coordination

The rational design of ligands is a powerful strategy for tuning the properties and structures of the resulting metal complexes. By systematically modifying the electronic and steric characteristics of the amine ligand, it is possible to control the coordination environment of the zinc ion and, consequently, the physical and chemical behavior of the complex.

The relationship between the ligand's structure and the complex's properties is a central theme in coordination chemistry. In zinc-amine systems, even subtle changes to the ligand can lead to significant variations in photophysical properties, stability, and reactivity.

For instance, in a series of terpyridyl zinc(II) complexes functionalized with different amine groups, the electron-donating ability of the amine and the coplanarity between the donor and acceptor parts of the ligand affect the intramolecular charge transfer (ILCT) transitions and, thus, the complex's absorption and emission spectra. mdpi.com The solid-state luminescence of some complexes was found to be impacted by the presence of crystal solvents, which induce changes in molecular conformation and crystal packing, altering the dihedral angle between the pyridine (B92270) and phenylene rings and shifting the emission wavelength. mdpi.com

Similarly, in a study of two zinc complexes derived from N,O bidentate ligands with different electron-withdrawing substituents, minimal ligand changes resulted in distinct blue and orange solid-state emitters. mdpi.com The thermo-fluorochromism of these complexes was directly correlated with structural rearrangements at the zinc coordination core. mdpi.com The design of ligands can also influence catalytic activity. A study on zinc complexes with designed Mannich ligands showed that the coordination geometry (trigonal bipyramidal vs. tetrahedral) and nuclearity (mononuclear vs. dinuclear) influenced their efficacy in hydrolyzing phosphoesters. nih.gov

| Ligand System | Structural Modification | Observed Property Change | Reference |

| Amine-functionalized R-C₆H₄-terpy | Electron-donating ability of amine | Affects ILCT absorption/emission bands | mdpi.com |

| N,O bidentate ligands | Electron-withdrawing substituents | Changes solid-state emission color (blue vs. orange) | mdpi.com |

| Mannich base ligands (p-cresol/bis(2-methoxyethyl)amine) | Mononucleating vs. Dinucleating design | Altered nuclearity and coordination geometry of Zn(II) complexes, affecting phosphatase activity | nih.gov |

| Polypyridylamine ligands | Ligand structure, solvent, anion | Formation of mononuclear, dinuclear, or polynuclear complexes | tandfonline.com |

Supramolecular chemistry leverages non-covalent interactions to assemble molecular components into well-defined, higher-order structures. Zinc-amine complexes are excellent building blocks for this bottom-up approach due to the predictable coordination geometry of the Zn(II) ion and the potential for introducing functional groups on the amine ligands that can participate in intermolecular interactions.

Coordination polymers are another major class of supramolecular structures. The rational design of zinc-organic coordination polymers can be directed by using different N-donor co-ligands, which guide the assembly into 1D, 2D, or 3D networks with varying topologies, such as interpenetrating diamondoid or pillared-layer structures. nih.gov Metal-templated assembly uses zinc complexes to organize other ligands. For instance, bis-zinc(II)-porphyrin or -salphen templates can coordinate pyridyl-functionalized phosphorus ligands to create self-assembled bidentate ligands for catalysis. acs.org The solid-state structures of simple amine adducts of bis(pentafluorophenyl)zinc (B155199) are themselves governed by a network of noncovalent interactions, including phenyl-pentafluorophenyl stacking and C-H···F contacts, leading to 1D, 2D, and 3D supramolecular structures. acs.org

Mechanistic Insights into Zinc-Amine Complex Formation

Understanding the mechanism of complex formation is key to controlling reaction outcomes and designing more efficient synthetic routes. Studies on zinc-amine systems have employed kinetic analyses and computational modeling to elucidate the reaction pathways.

The kinetics of complex formation between Zn(II) and various macrocyclic tetra-amines have been studied using polarographic methods. rsc.org The rate law for complex formation in acetate buffers was determined to be d[ML]/dt = kH[M(O₂CMe)⁺][HL⁺] + k'H[M(O₂CMe)⁺][H₂L²⁺]. rsc.org The rate constants were found to parallel the rates of water exchange of the aquated metal ion, suggesting a dissociative mechanism. rsc.orgnih.gov

Computational studies, particularly Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways. DFT studies on the reaction of mononuclear phenolate (B1203915) diamine zinc hydride complexes with CO₂ revealed a direct insertion mechanism with a rate-determining C-H bond formation step. researchgate.net In the zinc-catalyzed cyclization of carbodiimides and alkynes, DFT calculations and stoichiometric experiments pointed to zinc amidinates as crucial intermediates in the catalytic cycle. rsc.org The proposed mechanism involves the initial coordination of the alkyne to the zinc center, followed by a nucleophilic attack from an amidinato nitrogen atom to form a six-membered metallacycle. rsc.org Similarly, mechanistic studies of thioester hydrolysis promoted by a mononuclear zinc complex proposed a bimolecular pathway where a Zn-OH moiety acts as the nucleophile. usu.edu These studies highlight the importance of identifying key intermediates, such as zinc amidinates, alkoxides, or anilides, to understand the complete catalytic cycle. acs.org

Influence of Solvent Environment and pH

The synthesis of diaminozinc and analogous zinc-amine complexes is profoundly influenced by the reaction medium, specifically the solvent environment and the solution's pH. These two parameters are critical in dictating the speciation of the zinc ion, the availability and reactivity of the amine ligands, and the ultimate structure, stability, and purity of the resulting complex. Careful control over the solvent and pH is therefore essential to steer the reaction towards the desired product and to prevent the formation of undesired side products or hydrolysis.

The pH of the reaction medium directly governs the equilibria between various zinc species in solution and the protonation state of the amine ligands. In aqueous solutions, zinc ions can exist as hydrated aqua-ions, [Zn(H₂O)ₓ]²⁺, or various hydroxo-species depending on the pH. nih.gov At acidic to neutral pH, the aqua-ion is predominant. As the pH increases into the alkaline range, deprotonation of the coordinated water molecules begins, leading to the formation of species like [Zn(OH)]⁺, Zn(OH)₂, and ultimately the zincate ion, [Zn(OH)₄]²⁻, at high pH values. nih.govacs.org

The formation of zinc-amine complexes, such as this compound, is a competitive process against the formation of these hydroxo-species. The stability of zinc ammine complexes is highly pH-dependent, generally favoring a specific pH range. For instance, studies on zinc ammine speciation show that complexes like Zn(NH₃)²⁺ are most stable in a pH window of approximately 7 to 10. shahroodut.ac.ir Below this range, the amine ligands are protonated to form ammonium ions (NH₄⁺), which cannot coordinate to the zinc center. Above this range, the formation of more stable zinc hydroxide (B78521) species is favored, which can lead to the precipitation of zinc hydroxide or zinc oxide. shahroodut.ac.ir This principle is exploited in synthetic procedures where pH control is used to selectively precipitate a specific complex. For example, the synthesis of zinc diammine chloride can be achieved by adjusting the pH of a mixed zinc ammine solution to near-neutral, which reduces the solubility of the diammine complex relative to other species. google.comgoogle.com

The choice of solvent plays an equally crucial role, affecting reactant solubility, complex stability, and even the reaction pathway itself. Solvents for the synthesis of zinc-amine complexes range from water to various organic solvents, including alcohols, acetonitrile (B52724), and dimethylformamide (DMF). google.comrsc.orgresearchgate.net The solvent's properties, such as polarity and coordinating ability, are key considerations.

In many syntheses, alcoholic solvents like methanol or ethanol (B145695) are preferred. google.comresearchgate.net These polar, protic solvents can effectively dissolve the zinc salts and amine ligands. However, the presence of water in these solvents can be detrimental, leading to the hydrolysis of the zinc salt or the final complex, resulting in the formation of zinc oxide or hydroxide particles instead of the desired amine complex. google.com Therefore, using anhydrous or substantially moisture-free solvents is often a requirement for a successful synthesis. google.com

Non-coordinating or weakly coordinating solvents are often used to study the intrinsic properties and aggregation of zinc complexes. mdpi.com In contrast, strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or DMF can compete with the amine ligands for coordination sites on the zinc ion, potentially leading to different product structures or inhibiting the formation of the desired complex altogether. ekb.eg In some cases, the solvent can actively participate in the reaction. For example, in the synthesis of certain zinc(II) complexes, acetonitrile used as a solvent was found to react with amine ligands (piperidine and pyrrolidine) to form amidines, which were then incorporated as ligands in the final zinc complexes. rsc.org This highlights the non-innocent role a solvent can play.

The interplay between solvent and pH is critical for controlling the self-assembly and dimensionality of the resulting structures, particularly in the formation of metal-organic frameworks (MOFs). By systematically varying the initial reaction pH in an aqueous system, different zinc-based MOFs can be selectively synthesized, as the pH dictates the relative abundance of various hydroxo-zinc species that act as the metal nodes. acs.org

The following tables summarize the documented effects of pH and solvent choice on the synthesis and stability of zinc-amine and related complexes.

Table 1: Influence of pH and Solvent on the Synthesis of Zinc-Amine Complexes

| Target Complex/System | Zinc Source | Amine/Ligand | Solvent | pH/Conditions | Outcome/Observations | Reference |

| Zinc Diammine Chloride (ZDC) | Zinc Chloride, Ammonium Chloride | Ammonia (B1221849) | Aqueous | Adjust pH to ~5.5-8.5 | Preferential precipitation of ZDC. Optimum pH for separation from sulfates is near neutral. | google.comgoogle.com |

| Zinc-Alkanolamine Complex | Zinc Acetate | Monoethanolamine | Isopropanol | Reflux | Formation of a gummy mass containing the complex. Solvent removal required. | google.com |

| [Zn(quin)₂(morph)₂] | [Zn(quin)₂(H₂O)] | Morpholine | Acetonitrile | Stirred for 3 days | Formation of the desired bis-amine complex. | rsc.org |

| Amidine Zinc(II) Complex | [Zn(quin)₂(H₂O)] | Pyrrolidine | Acetonitrile | Heated to 105 °C | The solvent (acetonitrile) reacts with the amine to form an amidine ligand, which coordinates to the zinc. | rsc.org |

| [Zn(H₂L)Cl] | ZnCl₂ | Aminoquinoline Derivative | Methanol | Reflux, with triethylamine (B128534) | A drop of triethylamine (base) was added to facilitate the reaction. | frontiersin.org |

| Azomethine-Zinc(II) Complexes | Zinc Acetate | Cyclohexyl-1,2-diamine, Salicylaldehydes | Methanol | Reflux | One-pot reaction yields the complex. The solvent acts as the reaction medium. | researchgate.net |

Table 2: Predominant Zinc Species in Aqueous Solution as a Function of pH

| pH Range | Predominant Zinc Species | Geometry | Observations | Reference |

| < 7.5 | [Zn(H₂O)₆]²⁺ (Aquo-ion) | Octahedral | The dominant species in acidic to neutral solutions. | nih.gov |

| 7-10 | Zn(NH₃)ₓ²⁺ (Ammine complexes) | Tetrahedral | Stable range for ammine complexes in the presence of sufficient ammonia. | shahroodut.ac.ir |

| > 7.8 | [Zn(OH)(H₂O)ₓ₋₁]⁺ | - | Deprotonation of coordinated water begins. | nih.gov |

| ~9.9 | [Zn(OH)₂(H₂O)ₓ₋₂] | - | Concentration of the uncharged hydroxo complex is highest. | nih.gov |

| > 11.8 | [Zn(OH)₄]²⁻ (Zincate) | Tetrahedral | The fully deprotonated, tetrahedral hydroxo-complex predominates in highly alkaline solutions. | nih.govacs.org |

Advanced Structural Elucidation of Diaminozinc Coordination Compounds

X-ray Crystallographic Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical method for the absolute structure determination of diaminozinc coordination compounds. carleton.educreative-biostructure.com This non-destructive technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.eduuni-ulm.de The interaction of X-rays with the crystalline lattice produces constructive interference when the conditions of Bragg's Law are met, yielding a unique diffraction pattern that, upon analysis, reveals the precise three-dimensional arrangement of atoms. carleton.edu This allows for the accurate determination of the zinc center's coordination environment, including the number of coordinated ligands, the specific coordinating atoms, and the resulting geometry (e.g., tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral). creative-biostructure.comresearchgate.net

The application of SC-XRD has been pivotal in characterizing a variety of this compound complexes. For instance, the structures of complex zinc-containing compounds have been confirmed, revealing diverse coordination geometries. In one such study, structural analysis showed that a dinuclear zinc complex adopted a distorted trigonal bipyramidal geometry with a ZnN₅ chromophore, while an ion-pair complex featured both a distorted octahedral (ZnN₆) and a distorted tetrahedral (ZnN₄) zinc center. researchgate.net

Specific examples of this compound coordination compounds elucidated by SC-XRD include:

Dibromo(N-ethyl-N'-pyridinylmethyleneethane-1,2-diamino)zinc(II) : The structure of this complex was confirmed through single-crystal X-ray studies. researchgate.netsemanticscholar.org

Complexes with 4,4′-Diaminodiphenylethane (dadpe) : SC-XRD analysis has been used to characterize coordination polymers where dadpe acts as a ligand, revealing one-dimensional chain structures. mdpi.comresearchgate.net

Poly-bis[this compound(II)]fumarato(tetracyanonickelate)dihydrate : The crystal structure and spectroscopic properties of this complex have been investigated, providing detailed structural information. dergipark.org.trscribd.comturcmos.com

The data obtained from SC-XRD, such as crystallographic parameters, are fundamental for understanding the structure-property relationships in these compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(C₁₇H₂₆N₂O)Cl₂]·CH₃OH | Monoclinic | P2₁/n | The complex consists of a [Zn(C₁₇H₂₆N₂O)Cl₂] moiety and a lattice methanol (B129727) molecule. | researchgate.net |

| [Zn(L)(phen)(CH₃OH)] (L = C₈H₆BrO₄NS) | Monoclinic | P2₁/c | The zinc atom is coordinated in a complex with a Schiff base and 1,10-phenanthroline (B135089). | researchgate.net |

| [Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate) | - | - | Possesses a double-chain structure. | mdpi.com |

| [Ni(H₂O)₄(dadpe)₂]Cl₂·2H₂O (dadpe = 4,4′-diaminodiphenylethane) | - | - | The Ni atom is bound to two dadpe ligands in trans-positions and four water molecules. | mdpi.com |

Crystal Packing and Intermolecular Interactions

Beyond defining the molecular structure, X-ray crystallography provides critical insights into how individual this compound coordination units self-assemble in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions, including hydrogen bonds, π–π stacking, and C–H···π interactions. mdpi.comugr.esresearchgate.net These forces dictate the supramolecular architecture, influencing the material's physical properties.

In many zinc coordination polymers, hydrogen bonding plays a crucial role in stabilizing the crystal structure. For example, coordinated water molecules can form hydrogen bonds with carboxylate oxygen atoms of adjacent chains, linking them into higher-dimensional networks. mdpi.com Similarly, extensive networks of O–H···O and N–H···O hydrogen bonds involving complex anions and uncoordinated water molecules can create robust three-dimensional structures. researchgate.net In complexes containing ligands like 3-aminopyridine (B143674), N–H···S hydrogen bonds have been identified as the primary interactions governing the molecular packing. scirp.org

| Interaction Type | Description | Observed In | Reference |

|---|---|---|---|

| Hydrogen Bonding (O-H···O, N-H···O) | Links molecules via electronegative oxygen and nitrogen atoms and hydrogen. | Coordination polymers, hydrated complexes. | mdpi.comresearchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Complexes with ligands like 1,10-phenanthroline or pyridine (B92270). | researchgate.netresearchgate.net |

| C–H···π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | Coordination polymers with aromatic linkers. | mdpi.comugr.es |

| S-H Interactions | Close contacts between sulfur and hydrogen atoms of amine groups. | Zn(II) complex with 3-aminopyridine and thiocyanate. | scirp.org |

Advanced Spectroscopic Characterization Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are essential for probing the structure and dynamics of this compound compounds in both the solid and solution phases. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. researchgate.netnih.gov For this compound complexes, ¹H, ¹³C, and even ⁶⁷Zn NMR experiments can be employed to confirm ligand coordination, study complex formation in solution, and analyze the structure of solid materials. researchgate.netresearchgate.netresearchgate.net

¹H and ¹³C NMR are routine methods for characterizing the organic ligands within a this compound coordination compound and observing changes upon complexation with the zinc ion. slideshare.netlibretexts.org The coordination of a ligand to the zinc center alters the electron density around the ligand's nuclei, leading to changes in their chemical shifts (δ). researchgate.net

For example, in the ¹H NMR spectrum of a Bis(5-chlorosalicylidene)cyclohexyl-1,2-diamino zinc(II) complex, specific signals corresponding to the protons of the ligand can be assigned. researchgate.net Studies on the complexation of zinc(II) with ligands like 8-hydroxyquinoline-5-sulfonate in aqueous solution show distinct shifts in the ¹H and ¹³C NMR signals upon formation of the zinc complex, providing evidence of coordination. researchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often used to make unambiguous assignments of all proton and carbon signals in complex molecules. emerypharma.comresearchgate.net

| Compound Moiety | Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Bis(5-chlorosalicylidene)cyclohexyl-1,2-diamino zinc(II) | Aromatic Protons | 6.70-7.30 (m) | researchgate.net |

| CH=N (Azomethine) | 8.35 (s) | researchgate.net | |

| Cyclohexyl Protons | 1.40-2.50 (m) | researchgate.net |

Directly probing the zinc center via ⁶⁷Zn NMR spectroscopy offers a unique window into its immediate coordination environment. uiuc.edu However, this technique presents significant challenges. The ⁶⁷Zn isotope has a low natural abundance (4.1%), a low gyromagnetic ratio, and a large nuclear quadrupole moment (I = 5/2), which leads to low sensitivity and broad spectral lines. researchgate.net

Despite these difficulties, advances in high-field magnets and solid-state NMR techniques have enabled the acquisition of ⁶⁷Zn NMR spectra for a variety of zinc complexes and proteins. nih.govuiuc.edu The two key parameters obtained are the isotropic chemical shift (δiso) and the quadrupole coupling constant (CQ). researchgate.netuiuc.edu The ⁶⁷Zn chemical shift is highly sensitive to the coordination number and the nature of the coordinating ligands, covering a range of over 300 ppm. uiuc.edu For instance, experimental studies on zinc-amino acid complexes have reported δiso values ranging from 140 to 265 ppm and CQ values from 7.05 to 26.4 MHz. researchgate.net Quantum chemical calculations have become a vital tool for predicting and interpreting ⁶⁷Zn NMR parameters, helping to correlate the observed spectral data with specific coordination geometries and electronic structures. uiuc.edu

Vibrational Spectroscopies: Fourier Transform Infrared (FTIR) and Raman Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound coordination compounds. d-nb.infoiupac.org These complementary methods provide detailed information about the vibrational modes of the molecule, which are sensitive to the nature of the chemical bonds and the coordination environment of the zinc ion. d-nb.infomt.com

In FTIR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between vibrational energy levels. This technique is particularly sensitive to bonds with a significant dipole moment. mt.comphotothermal.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. mt.comphotothermal.com The combination of both techniques offers a more complete picture of the vibrational landscape of a compound. d-nb.info

The coordination of an amine ligand to a zinc center typically induces noticeable shifts in the vibrational frequencies of the ligand. mdpi.com For instance, the N-H stretching vibrations in a free amine ligand are altered upon coordination to the zinc ion. These shifts can provide insights into the strength of the Zn-N bond. In a study of zinc(II) complexes with N-based polydentate ligands, the coordination of a pyridine ring to the zinc(II) ion resulted in a slight shortening of the C-C bonds and a corresponding shift in the symmetric νCC and νCN vibrational modes. mdpi.com Similarly, in a complex with a ligand containing an amine group, the νNH bands shifted to lower wavenumbers and broadened upon coordination to zinc(II), indicating the involvement of the NH group in hydrogen bonding. mdpi.com

The analysis of vibrational spectra is often aided by theoretical calculations, such as those based on Density Functional Theory (DFT), which can help in the assignment of complex vibrational bands. d-nb.inforsc.org By comparing experimental spectra with theoretically predicted ones, a more detailed understanding of the structure and bonding within the this compound coordination compound can be achieved. d-nb.info

Table 1: Illustrative FTIR and Raman Data for this compound Complexes

| Complex | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| [ZnL2]²⁺ (L2 = N-based polydentate amine ligand) | νNH | Shifted to lower wavenumber and broadened | Not Reported | mdpi.com |

| [ZnL2]²⁺ (L2 = N-based polydentate pyridine ligand) | Symmetric νCC | 1601, 1586 | Not Reported | mdpi.com |

| [Zn∙2C₆H₅CONH₂∙(NO₃)₂]∙H₂O | C=O stretch | 1643 (from 1659 in free ligand) | Not Reported | scientists.uz |

| [Zn∙2C₆H₅CONH₂∙(NO₃)₂]∙H₂O | C-N stretch | 1486 (from 1450 in free ligand) | Not Reported | scientists.uz |

X-ray Absorption and Emission Spectroscopies for Local Structure

X-ray absorption and emission spectroscopies are powerful element-specific techniques that provide detailed information about the local electronic and geometric structure of the absorbing atom. springernature.comrsc.org

Zn K-edge X-ray Absorption Spectroscopy (XAS) is a valuable tool for probing the local coordination environment of zinc atoms in various materials, including this compound complexes. data.govnih.gov The technique involves exciting a 1s core electron to unoccupied states, providing information about the oxidation state, coordination number, and the identity of neighboring atoms. springernature.comnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the geometry and electronic structure of the zinc center. nih.govresearchgate.net

High-resolution XANES (HR-XANES) has emerged as a powerful method for determining the ligation of zinc in complex systems. princeton.edu It can distinguish between different coordinating atoms, such as nitrogen and oxygen, which is often challenging with conventional XAS analysis. princeton.edu The energy of the absorption edge and the features in the XANES spectrum are characteristic of the type of ligands bound to the zinc ion. For instance, zinc species bound to sulfur or nitrogen atoms tend to have lower edge energies compared to those bound to oxygen atoms. princeton.edu

Valence-to-Core X-ray Emission Spectroscopy (VtC XES) is a complementary technique to XAS that probes the occupied valence orbitals of a material. rsc.orgnih.gov In this process, a core hole, typically in the 1s shell, is filled by an electron from a valence orbital, resulting in the emission of an X-ray photon. rsc.org The resulting spectrum provides a fingerprint of the ligand environment around the metal center. nih.gov

For zinc compounds, VtC XES can be used to identify the types of ligands coordinated to the zinc ion. aps.org The spectra of halozincate complexes, for example, show distinct bands corresponding to emission from ligand p-type orbitals, zinc d-orbitals, and ligand s-type orbitals. reading.ac.uk Theoretical calculations, such as time-dependent density-functional theory (TDDFT), are often employed to simulate and interpret the experimental VtC XES spectra, providing a deeper understanding of the electronic structure. reading.ac.uk

Table 2: Summary of X-ray Spectroscopic Techniques for this compound Characterization

| Technique | Information Obtained | Key Features | Reference |

|---|---|---|---|

| Zn K-edge XAS | Oxidation state, coordination number, identity of neighboring atoms, local geometry. | Element-specific, sensitive to local structure. HR-XANES can distinguish N from O ligands. | data.govnih.govprinceton.edu |

| VtC XES | Occupied valence orbitals, ligand identification, electronic structure. | Provides a fingerprint of the ligand environment, complementary to XAS. | nih.govrsc.orgreading.ac.uk |

Mass Spectrometry and Complementary Analytical Methods

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular formula of a compound. kg.ac.rslibretexts.org By measuring the mass-to-charge ratio (m/z) of an ion with high precision, typically to four decimal places or better, it is possible to distinguish between different molecular formulas that have the same nominal mass. libretexts.org This is because the exact mass of an atom is not an integer value due to the nuclear binding energy. libretexts.org

In the context of this compound compounds, HRMS can confirm the elemental composition of the synthesized complex. mdpi.com Soft ionization techniques are often employed to keep the molecular ion intact, allowing for the determination of the molecular weight of the entire complex. kg.ac.rs The experimental isotopic pattern can also be compared to the theoretical pattern for a proposed formula to further validate the assignment. kg.ac.rs

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. davidson.edu This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. davidson.edu When combined with the molecular weight determined by mass spectrometry, the molecular formula can be established. davidson.edu

For this compound coordination compounds, elemental analysis provides a crucial verification of the stoichiometry of the complex, ensuring that the ratio of metal to ligand in the synthesized product matches the expected ratio. scientists.uz This is particularly important for confirming the successful formation of the desired coordination compound and for ruling out the presence of impurities or alternative stoichiometries. nih.gov

Table 3: Analytical Methods for Formula and Stoichiometry Determination

| Technique | Purpose | Information Provided | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Accurate mass-to-charge ratio (m/z), isotopic pattern. | kg.ac.rslibretexts.org |

| Elemental Analysis | Stoichiometry Verification | Mass percentages of constituent elements, empirical formula. | davidson.edu |

Electron Microscopy (SEM, TEM) for Morphology and Composition

The advanced structural elucidation of this compound coordination compounds is greatly enhanced by the use of electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). thermofisher.com These methods provide invaluable insights into the morphology, topography, and elemental composition of these complex structures. labmanager.comcnr.it

Scanning Electron Microscopy (SEM)

For instance, studies on various metal complexes, including those with zinc, have employed SEM to observe their surface morphology. researchgate.net The images obtained can reveal details about the aggregation and particle distribution of the compounds. Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide qualitative and quantitative information about the elemental composition of the sample. cnr.itmdpi.com This is achieved by detecting the characteristic X-rays emitted from the sample when bombarded with electrons, allowing for the identification and mapping of elements present. mdpi.com

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM offers a look into the internal structure of materials. thermofisher.com By passing a beam of electrons through an ultra-thin sample, TEM can produce high-resolution, two-dimensional images of the internal morphology, crystal structure, and any defects present. labmanager.comthermofisher.com The resolving power of TEM is significantly higher than SEM, capable of reaching the atomic level. thermofisher.com

For this compound coordination compounds, TEM is instrumental in determining the precise size and shape of nanoparticles and observing their internal features. cnr.itresearchgate.net High-resolution TEM (HRTEM) can even reveal the crystalline lattice of the material, providing direct evidence of its atomic arrangement. jku.at This level of detail is critical for confirming the successful synthesis of desired structures and for understanding how different synthesis parameters might influence the final product's morphology. scielo.org.co Like SEM, TEM can also be equipped with an EDX system for elemental analysis, offering compositional information at a very high spatial resolution. cnr.it

The complementary nature of SEM and TEM makes them indispensable for a comprehensive characterization of this compound coordination compounds. SEM provides the broader context of surface morphology and particle arrangement, while TEM delves into the finer details of internal structure and crystallinity. thermofisher.comlabmanager.com

Detailed Research Findings

Research on various coordination compounds, including those analogous in structure and analysis to this compound compounds, has demonstrated the utility of electron microscopy. For example, the morphological characterization of magnetic nanoparticles synthesized through chemical methods relied on SEM to determine particle size and shape, revealing variations from irregular granular formations to more uniform spherical morphologies depending on the synthesis route. scielo.org.co Elemental composition was concurrently determined using EDS. scielo.org.co

In another study, SEM images of a thiosemicarbazide-functionalized calix cnr.itarene and its metal complexes, including a zinc complex, were used to examine the surface morphology, shape, and aggregation of the particles. researchgate.net Similarly, the structural analysis of newly synthesized azomethine-zinc(II) complexes involved the use of SEM and EDX to study their 3D surface view and elemental composition, respectively. researchgate.net

The table below summarizes typical findings from the electron microscopy analysis of coordination compounds, illustrating the type of data that can be obtained for this compound complexes.

| Technique | Parameter Investigated | Typical Findings | Significance |

| SEM | Surface Morphology | Reveals particle shape (e.g., spherical, rod-like, irregular), surface texture, and degree of aggregation. labmanager.commdpi.com | Understanding of the macroscopic properties and quality of the synthesized material. |

| Particle Size Distribution | Determines the average particle size and the uniformity of the sample. scielo.org.co | Influences the material's reactivity, and catalytic activity. | |

| SEM-EDX | Elemental Composition | Confirms the presence of zinc, nitrogen, and other expected elements and can map their distribution on the surface. cnr.itmdpi.com | Verifies the successful incorporation of all components into the final product. |

| TEM | Internal Structure | Visualizes the internal morphology, including core-shell structures or internal porosity. labmanager.comcnr.it | Provides insight into the formation mechanism and internal architecture. |

| Crystallinity | High-resolution imaging can show lattice fringes, indicating the crystalline nature of the compound. jku.at | Confirms the ordered atomic arrangement which is crucial for many applications. | |

| TEM-EDX | Nanoscale Composition | Provides elemental analysis of very small areas, confirming the composition of individual nanoparticles. cnr.it | Ensures compositional homogeneity at the nanoscale. |

Computational and Theoretical Investigations of Diaminozinc Systems

Molecular Dynamics and Reaction Mechanism Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of diaminozinc systems in solution, providing detailed information on processes such as ligand exchange, which are often too fast or complex to be fully characterized by experimental means alone.

Ligand Exchange Dynamics and Pathways

Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations have been effectively used to study the stability and ligand exchange dynamics of this compound complexes in aqueous solution. nih.gov These simulations can track the movement of individual atoms over time, revealing the pathways and timescales of ligand association and dissociation.

For instance, simulations starting with octahedral cis- and trans- isomers of the tetraaquodiamminezinc(II) complex, [Zn(NH3)2(H2O)4]2+, have shown that these species are metastable. nih.gov They are observed to rapidly release one water ligand to form a more stable pentacoordinated species, the triaquodiamminezinc(II) complex, [Zn(NH3)2(H2O)3]2+. nih.gov The timescale for this dissociation is on the order of picoseconds, with the cis isomer losing a water ligand after approximately 6 ps and the trans isomer after about 22 ps. nih.gov This highlights the high lability of the water ligands in these mixed-ligand complexes.

The mean residence time (MRT) of ligands in the coordination sphere of the central metal ion is a key parameter that can be extracted from MD simulations. It provides a measure of the kinetic stability of the metal-ligand bond. For zinc(II)-ammine-aqua complexes, the MRTs of both ammonia (B1221849) and water ligands have been analyzed to understand their relative binding strengths and exchange rates. nih.govresearchgate.net While these studies confirm the dynamic nature of the coordination sphere, the specific MRT values are detailed within the full publications.

| This compound System | Simulation Method | Observed Dynamic Process | Timescale / Mean Residence Time (MRT) |

|---|---|---|---|

| cis-[Zn(NH3)2(H2O)4]2+ | QM/MM MD | Release of one H2O ligand | ~6 ps nih.gov |

| trans-[Zn(NH3)2(H2O)4]2+ | QM/MM MD | Release of one H2O ligand | ~22 ps nih.gov |

| [Zn(NH3)(H2O)5]2+ | QM/MM MD | MRT of second shell H2O ligands | 7.2 ps rsc.org |

| [Zn(NH3)2(H2O)3]2+ | QM/MM MD | MRT of first shell ligands | Specific values are available in the cited literature. nih.gov |

Thermodynamic and Kinetic Modeling of Complexation

Computational methods are also employed to model the thermodynamic and kinetic aspects of this compound complex formation. By calculating the free energy changes (ΔG) associated with ligand binding, the stability of different complex species can be compared.

Density functional theory (DFT) calculations have been used to investigate the mechanism and thermodynamics of zinc ammine complexation. shahroodut.ac.ir These studies simulate the stepwise addition of ammonia ligands to a zinc ion and calculate the corresponding reaction free energies. The results indicate that the formation of zinc ammine species is thermodynamically favorable, with the stability of the complexes being influenced by the number of coordinated ligands. shahroodut.ac.ir For example, the reaction free energies for the formation of zinc ammine complexes show that the initial steps of complexation are highly favorable. shahroodut.ac.ir

| Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) |

|---|---|---|---|

| Zn2+ + NH3 → [Zn(NH3)]2+ | DFT | Reaction Free Energy (ΔG) | -22.590 shahroodut.ac.ir |

| [Zn(NH3)]2+ + NH3 → [Zn(NH3)2]2+ | DFT | Reaction Free Energy (ΔG) | Data not explicitly provided for this step, but trend shows increasing energy. |

| [Zn(NH3)2]2+ + NH3 → [Zn(NH3)3]2+ | DFT | Reaction Free Energy (ΔG) | Data not explicitly provided for this step, but trend shows increasing energy. |

| [Zn(NH3)3]2+ + NH3 → [Zn(NH3)4]2+ | DFT | Reaction Free Energy (ΔG) | 66.516 shahroodut.ac.ir |

Kinetic modeling, often coupled with MD simulations, can predict the rate constants for ligand exchange reactions, providing a comprehensive picture of the complexation dynamics. These theoretical models help to elucidate the associative or dissociative nature of the reaction pathways.

Reactivity and Reaction Mechanisms of Zinc Amine Coordination Compounds

Ligand Substitution Kinetics and Mechanisms

Zinc(II) complexes are known for their high reactivity, characterized by rapid ligand exchange rates. uni-muenchen.de This lability is a key feature of their chemistry, stemming from the d¹⁰ electronic configuration of the Zn(II) ion, which results in no ligand field stabilization energy (LFSE) and flexible coordination geometries. uni-muenchen.denih.gov

Dissociative, Associative, and Interchange Mechanisms

Ligand substitution reactions at a metal center can proceed through several mechanistic pathways, primarily categorized as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further subdivided into dissociative interchange (Id) and associative interchange (Ia).

Dissociative (D) Mechanism: This is a two-step process where a ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number. This intermediate then rapidly coordinates with the incoming ligand. This pathway is characterized by a positive entropy of activation. samipubco.com

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center, forming a higher coordination number intermediate, from which a different ligand then dissociates. scielo.org.mx This pathway is often indicated by a negative entropy of activation, reflecting increased order in the transition state. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. If the reaction is more sensitive to the entering ligand, it's termed associative interchange (Ia). If it's more dependent on the leaving group, it's a dissociative interchange (Id). rsc.org

For zinc(II) amine complexes, the mechanism is often influenced by the specific ligands and reaction conditions. Theoretical studies on water exchange in hydrated zinc-amine complexes, such as [Zn(H₂O)₄L]²⁺ where L is an amine, suggest an associative (A) pathway. This involves the formation of a six-coordinate intermediate, [Zn(H₂O)₅L]²⁺, before a water molecule is released. researchgate.net Similarly, substitution reactions on five-coordinate zinc(II) terpyridine complexes are proposed to proceed through an associative (A) or associative interchange (Ia) mechanism. scielo.org.mx However, for some systems, particularly those involving displacement from sterically crowded macrocyclic tetra-amine ligands, a dissociative pre-dissociation mechanism has been observed where the dissociation of the macrocyclic ligand from the zinc ion is the rate-limiting step. psu.edursc.org

Factors Influencing Lability and Inertness

The kinetic stability of a complex, described by its lability (fast substitution) or inertness (slow substitution), is governed by several factors. vpscience.org For zinc-amine complexes, these factors are crucial in determining their reaction rates.

Electronic Configuration of the Metal Ion: The d¹⁰ configuration of Zn(II) means there is no LFSE to overcome during geometric changes in a reaction, contributing significantly to the general lability of its complexes. uni-muenchen.delibretexts.org This lack of ligand field effects allows for flexible coordination geometries, which facilitates low activation barriers for substitution. uni-muenchen.de

Charge and Size of the Metal Ion: A higher positive charge and smaller ionic radius on the central metal ion generally lead to stronger electrostatic attraction with ligands, which can decrease lability. vpscience.orgsolubilityofthings.com

Steric Effects: The size and structure of the amine ligands can have a significant impact. Bulkier ligands can sterically hinder the approach of an incoming ligand, potentially slowing down an associative reaction. Conversely, they might also strain the coordination sphere, promoting a dissociative pathway. Studies on [Zn(H₂O)₄L]²⁺ complexes showed that the steric and electronic properties of the amine ligand (L) influence the activation barrier for water exchange. researchgate.net

Chelation and Macrocyclic Effects: Polydentate ligands, especially macrocycles, generally form more inert complexes due to the "kinetic chelate effect." libretexts.org Once coordinated, it is entropically unfavorable for the multi-point attached ligand to dissociate completely. The stability of zinc species can be significantly increased when the coordination geometry changes from octahedral to tetrahedral, as observed in some zinc ammine complexes in solution. researchgate.net

| Factor | Influence on Zinc-Amine Complex Lability |

| Zn(II) Electronic Configuration (d¹⁰) | Increases lability due to zero Ligand Field Stabilization Energy (LFSE). uni-muenchen.delibretexts.org |

| Coordination Geometry | High flexibility between tetrahedral, square pyramidal, and octahedral geometries lowers activation barriers. uni-muenchen.denih.gov |

| Ligand Steric Bulk | Can influence the reaction pathway and rate by hindering or promoting ligand access and departure. researchgate.net |

| Chelate/Macrocyclic Effect | Generally increases inertness, making ligand substitution slower. libretexts.org |

Role in Organic Synthesis and Transformation

Zinc-amine compounds and related zinc reagents are valuable in organic synthesis, particularly in reactions forming carbon-nitrogen bonds.

Zinc-Mediated Carbonyl Alkylative Amination

A significant application of zinc is in the three-component carbonyl alkylative amination (CAA) reaction. This powerful method constructs α-branched amines, which are common motifs in biologically active molecules, by combining a carbonyl compound, an amine, and an alkyl halide. nih.govacs.org The zinc-mediated process offers advantages over previous methods by limiting competitive side reactions like reductive amination, which simplifies purification and broadens the reaction's applicability. nih.govthieme-connect.comorganic-chemistry.org

The reaction involves the in-situ generation of an iminium ion from the condensation of an amine and an aldehyde. Simultaneously, zinc metal reacts with an alkyl iodide to form an organozinc intermediate, possibly via a radical pathway. nih.gov This organozinc species then adds to the iminium ion to form the final α-branched amine product. thieme-connect.com This method is robust, scalable, and can utilize carboxylic acid derivatives as alkyl sources, allowing for the synthesis of complex α-trialkyl tertiary amines that are otherwise difficult to access. nih.govresearchgate.net

Reaction Scope in Zinc-Mediated CAA nih.gov

| Component | Examples of Tolerated Substrates | Product Yields |

|---|---|---|

| Amines | A broad range of primary and secondary amines, including drug molecules. | Good to excellent |

| Aldehydes | Linear and branched aldehydes, including those with acidic α-protons. | Good to excellent |

| Alkyl Source | Secondary and tertiary alkyl iodides; redox-active esters. | Good; low for primary alkyl iodides |

Reactions with Other Functional Groups

Zinc-amine complexes and zinc catalysts demonstrate reactivity with a variety of other functional groups.

Guanylation and Urea Synthesis: Zinc complexes act as effective pre-catalysts for the addition of N-H bonds from amines across the C=N bond of carbodiimides to form guanidines, or across the C=O bond of isocyanates to form ureas. ias.ac.in The reaction is proposed to proceed through a five-coordinate zinc intermediate. ias.ac.in

Reductive Amination of Carbonyls: Zinc complexes can catalyze the reductive amination of aldehydes and ketones using a boron-based reducing agent like pinacolborane (HBpin), producing secondary amines in high yields. nih.govresearchgate.net

Amidine Synthesis: In certain conditions, zinc(II) complexes can promote the reaction of secondary amines (like piperidine (B6355638) or pyrrolidine) with acetonitrile (B52724) to form amidines, which then coordinate to the zinc center. rsc.org

Coordination with Bifunctional Molecules: Zinc(II) shows selective coordination preferences. When reacting with molecules containing multiple functional groups, such as p-aminobenzoic acid, it can coordinate to both the carboxylate and the amino groups, sometimes leading to the formation of coordination polymers. nih.govnih.govresearchgate.net

Photoreactivity and Degradation Pathways

The study of the interaction of light with zinc-amine and related complexes reveals pathways for both reactivity and degradation. While the Zn(II) ion itself is redox-inert, the coordinated ligands can undergo photochemical transformations. nih.govnih.gov

In some zinc complexes with specific photoactive ligands, light can induce electron transfer from the ligand, creating a charge-transfer excited state. acs.org These excited states can be long-lived and participate in energy transfer or further chemical reactions. Photodegradation from these excited states is a potential decomposition pathway for such complexes. acs.org

A notable example of photoreactivity is the photoperoxidation of a diamino zinc porphyrazine. In this process, the porphyrazine complex is photooxidized, leading to the cleavage of a pyrrole (B145914) double bond to form a seco-zinc porphyrazine. acs.org This reaction can be autocatalytic, where the product itself acts as a photosensitizer for the formation of singlet oxygen, which is the reactive species responsible for the oxidative cleavage. acs.orgunilag.edu.ng

In other systems, such as ciprofloxacin-zinc complexes formed at the surface of ZnO crystals, both the free antibiotic and its zinc complex are susceptible to photodegradation under UV light. scielo.brscielo.brresearchgate.net The degradation involves changes to the ligand structure, as observed through spectroscopic methods. scielo.br

| Compound Type | Photoreaction | Mechanism/Observation |

| Zinc Porphyrazine | Photoperoxidation | Autocatalytic formation of singlet oxygen leads to oxidative cleavage of the macrocycle. acs.org |

| Zinc-Triarylamine Complexes | Photodegradation | Occurs from long-lived intraligand charge-transfer (³ILCT) excited states. acs.org |

| Ciprofloxacin-Zinc Complex | Photodegradation | Both the free ligand and the complex degrade under UV light, with changes observed in the ligand's functional groups. scielo.brscielo.br |

Applications of Diaminozinc Complexes in Catalysis and Advanced Materials

Catalytic Applications

The catalytic activity of zinc complexes, including those with diamine ligands, is a significant area of research. These complexes can act as Lewis acids and participate in a variety of reactions, offering alternatives to more expensive or toxic heavy metal catalysts.

Catalysis is a process where the rate of a chemical reaction is increased by a substance known as a catalyst. savemyexams.com Catalysts can be classified as either homogeneous or heterogeneous. savemyexams.comresearchgate.net

Homogeneous Catalysis: In this form, the catalyst exists in the same phase as the reactants, for example, all are dissolved in the same liquid solvent. savemyexams.com Homogeneous catalysts are often characterized by high selectivity due to the fine-tuning possibilities of their molecular structure. baranlab.org Soluble diaminozinc complexes can function as homogeneous catalysts in various organic reactions.

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants. savemyexams.comresearchgate.net A common example is a solid catalyst promoting a reaction between gases or liquids. hidenanalytical.com These catalysts are valued for their robustness, high thermal stability, and ease of separation from the reaction mixture. baranlab.orgmdpi.com this compound compounds can serve as precursors to solid-state heterogeneous catalysts, such as zinc oxide nanoparticles. physchem.cz

The transition from a soluble molecular complex (homogeneous) to a solid-state material (heterogeneous) is a key strategy in leveraging this compound chemistry for diverse catalytic applications.

This compound-derived catalysts have been successfully employed in several specific chemical transformations, most notably in environmental remediation through photocatalysis.

Dye Degradation: A prominent application of this compound-derived materials is in the photocatalytic degradation of organic pollutants, such as industrial dyes. nih.gov this compound and related compounds can be used as precursors to synthesize zinc oxide (ZnO) nanoparticles. mdpi.comnih.gov These ZnO nanoparticles are effective heterogeneous photocatalysts that, when irradiated with UV or sunlight, generate reactive oxygen species capable of breaking down complex dye molecules like Methylene Blue and Rhodamine B into simpler, less harmful substances. nih.govnih.govmdpi.com The efficiency of this process is highly dependent on the properties of the ZnO nanoparticles, which are in turn influenced by the zinc precursor used in their synthesis. mdpi.comnih.gov For instance, studies have shown that ZnO nanoparticles synthesized from a zinc acetate (B1210297) precursor can exhibit higher photocatalytic efficiency compared to those derived from other salts like zinc chloride or sulfate. mdpi.comnih.gov

Table 1: Photocatalytic Degradation of Dyes using ZnO Nanoparticles Synthesized from Different Zinc Precursors

| Zinc Precursor Used for ZnO Synthesis | Target Dye | Irradiation Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Zinc Acetate | Rhodamine B | UV & Visible Light | Highest among tested precursors | Not Specified | nih.gov |

| Zinc Acetate Dihydrate | Methylene Blue | Not Specified | 95.7% | Not Specified | nih.gov |

| Bimetallic BiPO₄/ZnO (NCs-4) | Methylene Blue | UV Light | 96% | 60 min | mdpi.com |

Carbon-Carbon Bond Formation and Hydrogenation: While transition metals like palladium, cobalt, and rhodium are benchmarks for catalyzing carbon-carbon bond formation and hydrogenation reactions, research into using more earth-abundant metals like zinc is ongoing. uit.nolibretexts.org Some zinc complexes have been investigated for ring-opening polymerization, a process that forms polyesters. jptcp.com However, the use of this compound specifically for mainstream C-C coupling or hydrogenation is less established compared to its role in photocatalysis. libretexts.orgstanford.edu

Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules, which is of paramount importance in the pharmaceutical industry. beilstein-journals.org This process often involves a catalyst that is itself chiral, enabling it to control the stereochemical outcome of a reaction to produce one enantiomer preferentially over the other. rsc.org

The synthesis of chiral catalysts can be achieved by coordinating a metal with a chiral organic molecule, known as a ligand. By using chiral diamine ligands, it is possible to create chiral this compound complexes. These complexes establish a defined, asymmetric environment around the zinc metal center. This chiral pocket can direct an incoming substrate to react in a specific orientation, leading to the formation of an enantioenriched product. ua.es This strategy of desymmetrization is a key approach in modern asymmetric synthesis. beilstein-journals.org

Development of Functional Materials

Beyond catalysis, this compound complexes are valuable as building blocks or precursors for advanced functional materials with specific electronic and optical properties.

Zinc(II) complexes, including those with diamine and related nitrogen-containing ligands, have garnered significant attention for their use as luminescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govnih.gov These materials are prized for their excellent luminescent properties, high thermal stability, and the low cost of zinc precursors. nih.gov

They are particularly promising as blue fluorescent emitters, a critical component for achieving full-color displays and solid-state lighting. researchgate.netnih.gov The development of stable and efficient deep-blue emitters remains a challenge in OLED technology, and zinc complexes represent a viable path forward. nih.gov The luminescent properties are determined by factors such as the electronic structure and the rigidity of the ligand framework. nih.gov

Table 2: Luminescent Properties of Selected Zinc(II) Complexes for OLED Applications

| Complex Type | Emission Color | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Blue Fluorescent Zn(II) Complexes | Blue | Favorable luminous characteristics and affordability | Emitter and/or host materials in OLEDs | researchgate.netnih.gov |

| d¹⁰ Metal Complexes (including Zinc) | Varies with ligand | Considered alternatives to traditional precious metal phosphors | Emitters in OLEDs | nih.gov |

| Europium(III) Complex with Host Materials | Red | High color purity with sharp emission peak at 612 nm | Red emitters in OLEDs | frontiersin.org |

This compound and other simple zinc salts are widely used as precursors for the synthesis of zinc oxide (ZnO) nanomaterials via methods such as sol-gel processing and precipitation. mdpi.comqualicer.org ZnO is a wide-bandgap semiconductor with a diverse range of applications, including in photocatalysis, sensors, and UV emitters. qualicer.org

The characteristics of the resulting ZnO nanoparticles—such as their size, crystal structure, and surface area—are directly influenced by the synthesis conditions and the specific zinc precursor used. mdpi.comqualicer.orgrsc.org For example, research has shown that using zinc chloride as a precursor at 90°C can produce smaller crystallite sizes compared to other conditions. qualicer.org Similarly, ZnO nanoparticles derived from a zinc acetate precursor have been shown to have a reduced crystalline size and increased surface area, which enhances their photocatalytic and biological activity. mdpi.comnih.gov This controlled synthesis allows for the fine-tuning of material properties for specific applications.

Table 3: Effect of Precursor and Synthesis Conditions on ZnO Nanoparticle Properties

| Zinc Precursor | Synthesis Method | Synthesis Temperature | Resulting Crystallite/Particle Size | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Sol-Gel | 90°C | Smallest crystallite size obtained | qualicer.org |

| Zinc Nitrate (Zn(NO₃)₂) | Sol-Gel | 50°C / 90°C | Larger crystallite size than ZnCl₂ | qualicer.org |

| Zinc Acetate | Precipitation | Not Specified | Reduced crystalline size, increased surface area | mdpi.comnih.gov |

| Zinc Acetate Dihydrate | Eco-friendly synthesis | Mild Temperature (calcined at 300°C) | ~100 nm particles, high surface area (413 m²/g) | osti.gov |

Bioinorganic Chemistry of Zinc Amine Systems

Molecular Interactions with Biological Amine-Containing Ligands

Zinc's interactions with biological molecules are predominantly with those containing amine groups, which act as effective ligands. The nature of these interactions, from simple coordination complexes to the intricate architecture of metalloprotein active sites, dictates the functional role of the zinc ion.

Zinc ions readily form coordination complexes with amino acids, the building blocks of proteins. The stability and structure of these complexes are influenced by the nature of the amino acid side chains, pH, and the presence of other competing ligands. The imidazole (B134444) ring of histidine, the thiol group of cysteine, and the carboxylate groups of aspartate and glutamate (B1630785) are the most common zinc-binding ligands in proteins. researchgate.netacs.org The stability of zinc-amino acid complexes is a key factor in the formation and stability of zinc-containing proteins.

Studies have determined the stability constants for a variety of zinc-amino acid complexes. For instance, polarographic techniques have been used to determine the stability constants of mixed ligand complexes of zinc(II) with amino acids such as glycine, α-alanine, L-leucine, L-valine, L-asparagine, and L-glutamine, with stability constants (log β) ranging from 1.91 to 11.50. sapub.org The stability of these complexes can be influenced by the size of the amino acid's side chain, with smaller side chains sometimes leading to more stable complexes. sapub.org

| Amino Acid | Primary Ligand | Secondary Ligand | log β (at 25°C) | log β (at 35°C) |

|---|---|---|---|---|

| Glycine | [Zn(Gly)(Nico)] | - | 4.75 | 4.25 |

| α-Alanine | [Zn(α-ala)(Nico)] | - | 4.60 | 4.13 |

| L-Leucine | [Zn(L-leu)(Nico)] | - | 4.32 | 3.90 |

| L-Valine | [Zn(L-val)(Nico)] | - | 4.40 | 3.98 |

| L-Asparagine | [Zn(L-asn)(Nico)] | - | 4.10 | 3.72 |

| L-Glutamine | [Zn(L-gln)(Nico)] | - | 3.90 | 3.55 |

Data sourced from a study on mixed ligand complexes of Zinc(II) with L-amino acids and nicotinamide (B372718) (Nico). sapub.org

The coordination of zinc with peptides is more complex, involving multiple potential binding sites, including the terminal amino and carboxyl groups, as well as the side chains of constituent amino acids. The resulting coordination geometry can vary significantly, influencing the peptide's conformation. X-ray crystallography has been instrumental in elucidating the structures of zinc-peptide complexes, revealing diverse binding modes. nih.gov

The creation of synthetic molecules that replicate the active sites of zinc metalloproteins is a powerful strategy for understanding their catalytic mechanisms and for developing novel catalysts. These structural mimics often employ ligands that reproduce the coordination environment of the zinc ion in the native enzyme.

A prime example is the development of synthetic mimics of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. nih.govasnevents.com.aunih.govrsc.orgresearchgate.net The active site of carbonic anhydrase features a zinc ion coordinated to three histidine residues and a water molecule. acs.org Synthetic mimics have been designed with ligands that provide a similar N3O coordination sphere. rsc.org These mimics have been instrumental in elucidating the role of the zinc-bound water molecule in catalysis and the factors that influence its pKa. nih.gov Some synthetic mimics have even achieved catalytic activity under neutral conditions, a long-standing goal in the field. nih.gov

Spectroscopic techniques are crucial for characterizing these synthetic mimics and comparing them to their biological counterparts. acs.orgacs.org Methods such as X-ray absorption spectroscopy (XAS) and valence-to-core X-ray emission spectroscopy (VtC XES) can provide detailed information about the local structure and electronic environment of the zinc center. acs.org Isothermal titration calorimetry (ITC) is another valuable tool for studying the binding of inhibitors to these mimics, which can aid in the rational design of new drugs. rsc.orgresearchgate.net

| Native Enzyme | Typical Zinc Coordination | Synthetic Mimic Ligand Type | Mimicked Feature |

|---|---|---|---|

| Carbonic Anhydrase | His₃(H₂O) | Tridentate N-donor ligands (e.g., bis(2-pyridylmethyl)amine) | N₃O coordination sphere and catalytic activity |

| Zinc Peptidases | His₂(Glu)(H₂O) | Ligands with mixed N and O donors | Hydrolytic activity towards peptide bonds |

Dynamics of Zinc Speciation in Biological Contexts

The term "zinc speciation" refers to the distribution of zinc among different chemical forms in a biological system. This includes zinc ions bound to various proteins and small molecule ligands. The dynamic nature of zinc speciation is crucial for its diverse biological roles, allowing for the rapid redistribution of zinc in response to cellular signals.

In neuronal synapses, for example, a significant pool of "mobile" or "labile" zinc is stored in synaptic vesicles of certain neurons. nih.govnih.govresearchgate.netkhanacademy.orgyoutube.com Upon neuronal excitation, this zinc is released into the synaptic cleft, where it can modulate the activity of various neurotransmitter receptors. nih.govnih.gov The concentration and speciation of zinc in the synaptic cleft are tightly regulated by zinc transporters and binding proteins.

In blood plasma, the majority of zinc is bound to proteins, primarily albumin. nih.govoup.comacs.orgnih.govresearchgate.net The binding of zinc to albumin is not static and can be influenced by other molecules, such as free fatty acids. nih.govoup.comacs.orgnih.gov Elevated levels of certain fatty acids can decrease the zinc-binding capacity of albumin, leading to a redistribution of zinc to other plasma proteins and potentially altering its biological availability. nih.govoup.comacs.org This interplay highlights the complex and dynamic nature of zinc speciation in physiological fluids.

Research on Mobile Zinc Ions and Ligand Exchange Mechanisms in Complex Systems

The concept of "mobile zinc" refers to a pool of zinc that is not tightly bound to metalloproteins and can be readily exchanged between different ligands. nih.gov This mobile zinc pool is thought to play a key role in zinc signaling and homeostasis. Understanding the mechanisms of ligand exchange is central to comprehending how mobile zinc is trafficked and utilized within the cell.

Research suggests that zinc transfer between proteins may not always proceed through the dissociation of a free zinc ion. Instead, a direct ligand exchange mechanism may be involved, where zinc is transferred directly from a donor ligand to an acceptor ligand without entering a free state. nih.govresearchgate.net This is particularly relevant for the transfer of zinc from metallothionein (B12644479), a cysteine-rich protein involved in zinc storage and transport, to other proteins. nih.govmdpi.comwilliams.edupnas.orgconsensus.app

Metallothionein can donate zinc to apoenzymes (enzymes lacking their metal cofactor) despite having a very high affinity for zinc. nih.govpnas.org This process can be modulated by the cellular redox state and the presence of other biological chelating agents. nih.govpnas.org The kinetics of zinc exchange between metallothionein and other proteins are relatively rapid, suggesting an efficient and controlled transfer mechanism. scielo.org.mx These studies on ligand exchange mechanisms are crucial for a complete understanding of how zinc is managed in complex biological systems, ensuring its availability where needed while preventing the toxic effects of free zinc ions.

Emerging Trends and Future Research Directions

Advanced Characterization Techniques for In Operando Studies

The study of diaminozinc and related zinc-amine complexes under reaction conditions, known as in operando studies, is crucial for understanding their dynamic behavior and catalytic mechanisms. A suite of advanced characterization techniques is being employed to provide real-time, molecular-level information.

In operando spectroscopy, in particular, has emerged as a powerful tool. For instance, UV-Vis and X-ray absorption spectroscopies (XAS) have been used in an operando regime to characterize the complexation of photochromic spiropyrans with zinc ions. researchgate.net These techniques allow researchers to monitor changes in the electronic structure and local coordination environment of the zinc center as the reaction proceeds. researchgate.net Similarly, in operando synchrotron radiation diffraction and XAS have been instrumental in elucidating the lithium storage mechanism in materials like ZnCo2O4, where zinc's coordination environment changes during lithiation and delithiation. nih.gov

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another valuable in operando technique. It has been used to study the synergistic effects between zinc and copper oxides on a zeolite support during the photocatalytic oxidation of ethylene. acs.org This method provides insights into the adsorption of reactants and the formation of intermediates on the catalyst surface.

Nuclear Magnetic Resonance (NMR) spectroscopy, including variable-temperature (VT) NMR, is used to probe the structures of zinc complexes in solution. For example, VT-NMR has been used to study the equilibrium between mononuclear and dinuclear zinc hydride complexes. nih.gov X-ray crystallography, while typically not an in operando technique in the traditional sense for solution-phase reactions, provides crucial solid-state structural information that complements data from other methods. researchgate.netnih.gov

Table 1: Advanced Characterization Techniques for In Operando Studies of Zinc-Amine Complexes

| Technique | Information Obtained | Example Application |

|---|---|---|

| Operando UV-Vis Spectroscopy | Changes in electronic absorption, monitoring of colored species. | Studying the formation and dissociation of photodynamic spiropyran-zinc complexes. researchgate.net |

| Operando X-ray Absorption Spectroscopy (XAS) | Local atomic structure, coordination number, and oxidation state of zinc. | Characterizing changes in zinc coordination during electrochemical processes. nih.gov |

| Operando DRIFTS | Adsorption of molecules on catalyst surfaces, identification of surface intermediates. | Investigating the mechanism of photocatalytic oxidation on zinc-containing catalysts. acs.org |

| Variable-Temperature NMR | Dynamic equilibria in solution, structural changes with temperature. | Probing the monomer-dimer equilibrium of zinc hydride complexes. nih.gov |

| Single-Crystal X-ray Diffraction | Precise atomic coordinates, bond lengths, and bond angles in the solid state. | Determining the static structure of zinc-diamine complexes for correlation with solution behavior. nih.gov |

Computational Design of Novel Zinc-Amine Complexes with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of novel zinc-amine complexes with tailored properties. These methods allow for the prediction of molecular structures, stabilities, and electronic properties before a compound is synthesized in the lab, thus guiding experimental efforts.

DFT calculations are widely used to optimize the geometry of zinc-amine complexes, providing accurate predictions of bond lengths and angles. researchgate.net This information is fundamental to understanding the steric and electronic environment around the zinc center, which in turn dictates the complex's reactivity. For example, DFT studies have been used to compare the stability of zinc hydroxide (B78521) and zinc ammine species by calculating reaction-free energies. nih.govontosight.ai Such calculations can reveal that Zn-OH bonds are typically shorter and the corresponding complexes are more stable than their Zn-NH3 counterparts. ontosight.ai

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics (MD) simulations are another powerful computational approach. mdpi.comresearchgate.net These simulations can model the behavior of zinc-diamine complexes in solution, taking into account the dynamic interactions with solvent molecules. mdpi.comresearchgate.net For instance, QM/MM MD studies have shown that octahedral tetraaquodiamminezinc(II) complexes are metastable in aqueous solution and tend to transform into more stable pentacoordinated structures by releasing a water ligand. mdpi.comresearchgate.net

Furthermore, computational methods are employed to predict and interpret the spectroscopic properties of these complexes. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, which can then be compared with experimental UV-Vis data to validate the predicted structures. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions and potential reactivity of the complexes. researchgate.net

Table 2: Computational Methods for the Design of Zinc-Amine Complexes

| Computational Method | Key Applications | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, stability analysis, electronic structure calculation. | Bond lengths, bond angles, reaction energies, HOMO-LUMO gaps. researchgate.netnih.govontosight.ai |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | UV-Vis spectra, electronic transition energies. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of complexes in solution, study of dynamic processes. | Solvation structure, ligand exchange dynamics, free energy profiles. mdpi.comresearchgate.net |

Expanding Catalytic Scope and Efficiency through Innovative Ligand Design

The catalytic activity of zinc complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. Consequently, a major focus of current research is the design of innovative ligands to expand the catalytic scope and enhance the efficiency of this compound and related zinc-amine catalysts.

The modularity of ligand synthesis allows for the fine-tuning of both steric and electronic properties of the resulting zinc complexes. oist.jp For instance, by modifying the substituents on the ligand framework, researchers can control the Lewis acidity of the zinc center, its coordination geometry, and the accessibility of the catalytic site. universiteitleiden.nl This is exemplified by the use of chiral C2-symmetric zinc diamine complexes for the site-selective functionalization of carbohydrates. acs.org Different ligands can direct the reaction to different positions on the sugar molecule, showcasing a high degree of catalyst control. acs.org